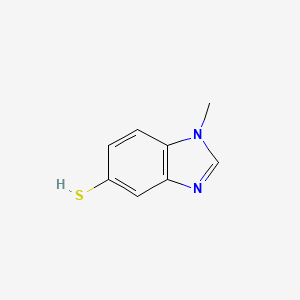
4,4-dimethyl-1,2lambda6-oxathiolane-2,2,5-trione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4,4-Dimethyl-1,2lambda6-oxathiolane-2,2,5-trione is a chemical compound with the molecular formula C₅H₈O₄S and a molecular weight of 164.18 g/mol . It is also known by its CAS number 5927-70-8 . This compound is characterized by its unique structure, which includes a five-membered ring containing sulfur and oxygen atoms.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,4-dimethyl-1,2lambda6-oxathiolane-2,2,5-trione typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a suitable precursor in the presence of a sulfur source and an oxidizing agent . The reaction conditions, such as temperature and solvent, are carefully optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and continuous flow systems to ensure consistent quality and efficiency. The compound is then purified using techniques such as crystallization or chromatography .
化学反应分析
Types of Reactions
4,4-Dimethyl-1,2lambda6-oxathiolane-2,2,5-trione undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert it into thiolane derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or alcohols. The reactions are typically carried out under controlled temperatures and in the presence of suitable solvents .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfone derivatives, while reduction can produce thiolane derivatives .
科学研究应用
4,4-Dimethyl-1,2lambda6-oxathiolane-2,2,5-trione has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 4,4-dimethyl-1,2lambda6-oxathiolane-2,2,5-trione involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the formation of covalent bonds and subsequent biological effects .
相似化合物的比较
Similar Compounds
Similar compounds to 4,4-dimethyl-1,2lambda6-oxathiolane-2,2,5-trione include:
- 4,4-Dimethyl-1,2-oxathiolan-5-one 2,2-dioxide
- 4,4-Dimethyl-1,2-oxathiolane-2,2-dioxide
Uniqueness
What sets this compound apart from similar compounds is its specific ring structure and the presence of both sulfur and oxygen atoms in the ring. This unique structure imparts distinct chemical and physical properties, making it valuable for various applications .
属性
IUPAC Name |
4,4-dimethyl-2,2-dioxooxathiolan-5-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8O4S/c1-5(2)3-10(7,8)9-4(5)6/h3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UURBFMNWNPKPLM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CS(=O)(=O)OC1=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00787187 |
Source


|
| Record name | 4,4-Dimethyl-1,2lambda~6~-oxathiolane-2,2,5-trione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00787187 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5927-70-8 |
Source


|
| Record name | 4,4-Dimethyl-1,2lambda~6~-oxathiolane-2,2,5-trione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00787187 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-Thiophenecarboxylic acid, 3-[[[(1,1-dimethylethoxy)carbonyl]amino]methyl]-, methyl ester](/img/structure/B6598387.png)


![6-oxo-N'-[(E)-phenylmethylidene]-1,6-dihydropyridazine-3-carbohydrazide](/img/structure/B6598409.png)



![[4-(1-Hydroxyethyl)phenyl]acetic acid](/img/structure/B6598445.png)

![2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-6-sulfonyl chloride](/img/structure/B6598462.png)


![Trifluoroacetic acid methyl 3-[(2-aminoethyl)sulfanyl]propanoate](/img/structure/B6598477.png)
![1,3-diethyl 2-[(3-fluorophenyl)methyl]-2-methylpropanedioate](/img/structure/B6598479.png)
